molecular formula C14H26N2 B11881811 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane CAS No. 873433-57-9

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11881811
CAS No.: 873433-57-9
M. Wt: 222.37 g/mol
InChI Key: KVXGMKTZFZRHLT-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclopentyl group and a diazaspiro undecane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps. One common method includes the reaction of a compound with cyanoacetate under the influence of ammonia water and a catalyst to form an intermediate compound. This intermediate undergoes hydrolysis and subsequent ring-closing reactions to yield the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopentyl group, which enhances its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

873433-57-9

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

3-cyclopentyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H26N2/c1-2-4-13(3-1)16-11-7-14(8-12-16)5-9-15-10-6-14/h13,15H,1-12H2

InChI Key

KVXGMKTZFZRHLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC3(CCNCC3)CC2

Origin of Product

United States

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